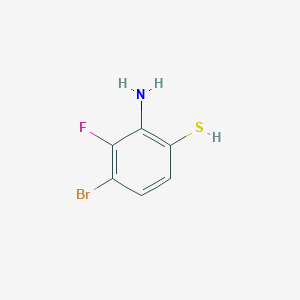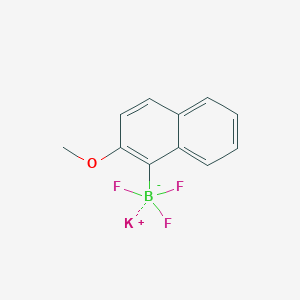
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide is a chemical compound with the molecular formula C11H9BF3KO It is a boron-containing compound that features a trifluoroborate group attached to a methoxynaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide typically involves the reaction of 2-methoxynaphthalene with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include:
Reactants: 2-methoxynaphthalene, boron trifluoride etherate, potassium tert-butoxide.
Solvent: Anhydrous tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at low temperatures, around -78°C to 0°C.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism by which potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. The methoxynaphthalene moiety provides aromatic stability and can participate in π-π interactions, making it useful in the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide: Similar structure but with the methoxy group at a different position.
Potassium 2-naphthalenetrifluoroborate: Lacks the methoxy group, making it less versatile in certain reactions.
Potassium trifluoro(naphthalen-2-yl)boranuide: Similar boron-containing compound with different substitution patterns.
Uniqueness
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable reagent in organic synthesis, offering distinct advantages over similar compounds in certain applications.
Propriétés
Formule moléculaire |
C11H9BF3KO |
|---|---|
Poids moléculaire |
264.09 g/mol |
Nom IUPAC |
potassium;trifluoro-(2-methoxynaphthalen-1-yl)boranuide |
InChI |
InChI=1S/C11H9BF3O.K/c1-16-10-7-6-8-4-2-3-5-9(8)11(10)12(13,14)15;/h2-7H,1H3;/q-1;+1 |
Clé InChI |
GNKBTLYUIQZITQ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=CC2=CC=CC=C12)OC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


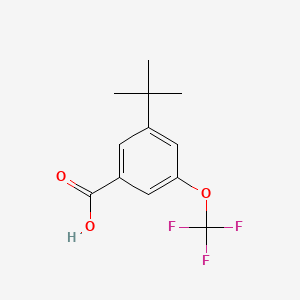
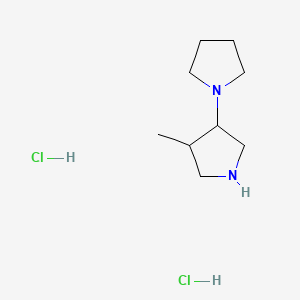
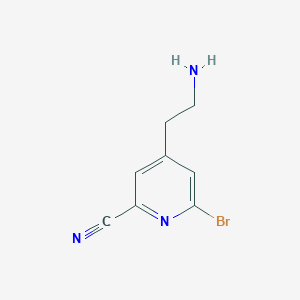
![1-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13458624.png)

![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)

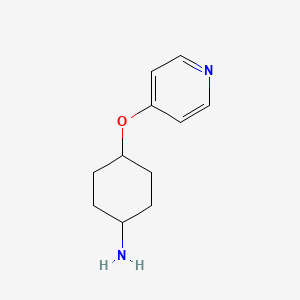
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride](/img/structure/B13458665.png)
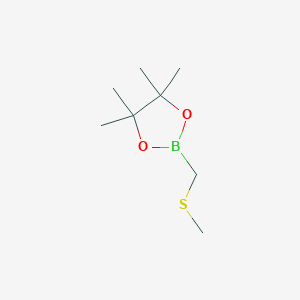
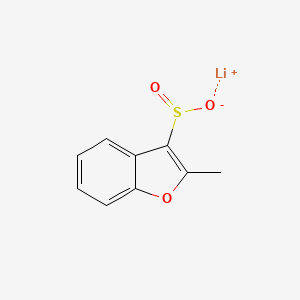
![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)
